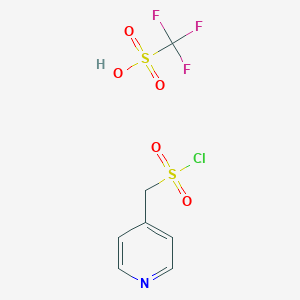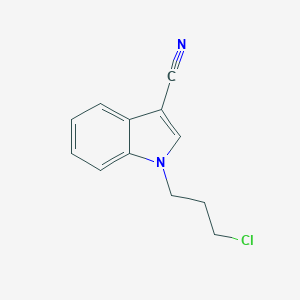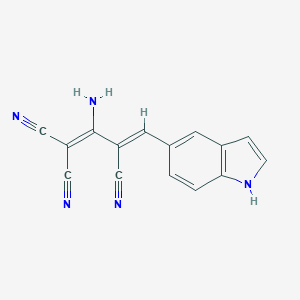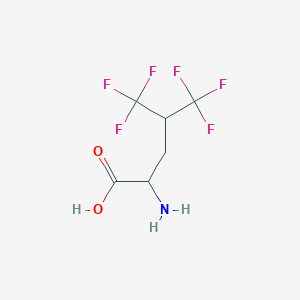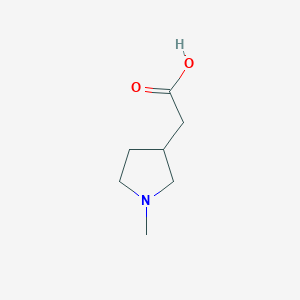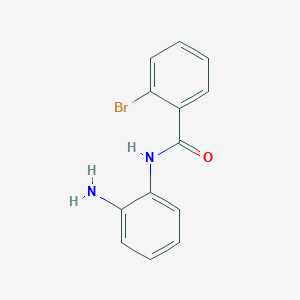
N-(2-Aminophenyl)-2-bromobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Aminophenyl)-2-bromobenzamide, also known as 2-Br-N-(2-aminophenyl)benzamide, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is a derivative of benzamide and contains a bromine atom and an amino group attached to the benzene ring.
作用机制
The mechanism of action of N-(2-Aminophenyl)-2-bromobenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine protein kinases that play a crucial role in the regulation of various cellular processes, including cell growth, differentiation, and apoptosis. N-(2-Aminophenyl)-2-bromobenzamide binds to the ATP-binding site of PKC, thereby preventing the phosphorylation of downstream targets and inhibiting the activity of the enzyme.
生化和生理效应
N-(2-Aminophenyl)-2-bromobenzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Additionally, N-(2-Aminophenyl)-2-bromobenzamide has been shown to inhibit the migration and invasion of cancer cells, thereby preventing metastasis. In vivo studies have also demonstrated the anticancer activity of this compound in animal models.
实验室实验的优点和局限性
One of the main advantages of using N-(2-Aminophenyl)-2-bromobenzamide in lab experiments is its specificity for PKC. This compound has been shown to selectively inhibit PKC activity without affecting the activity of other kinases. Additionally, N-(2-Aminophenyl)-2-bromobenzamide has been shown to have a low toxicity profile, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
未来方向
There are several potential future directions for the research and development of N-(2-Aminophenyl)-2-bromobenzamide. One area of focus could be the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies could be conducted to investigate the potential use of N-(2-Aminophenyl)-2-bromobenzamide in combination with other anticancer agents to enhance its efficacy. Furthermore, the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, could also be explored. Overall, N-(2-Aminophenyl)-2-bromobenzamide shows great promise as a potential therapeutic agent and warrants further investigation.
合成方法
The synthesis of N-(2-Aminophenyl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 2-aminophenol in the presence of a base such as triethylamine. This reaction results in the formation of N-(2-Aminophenyl)-2-bromobenzamide as a white solid with a melting point of 174-176°C.
科学研究应用
N-(2-Aminophenyl)-2-bromobenzamide has been used in various scientific research applications, particularly in the field of medicinal chemistry. This compound has been studied for its potential use as an inhibitor of protein kinase C (PKC) and as an anticancer agent. PKC is an enzyme that plays a crucial role in the regulation of cell growth and proliferation, and its overexpression has been linked to various types of cancer. N-(2-Aminophenyl)-2-bromobenzamide has been shown to inhibit the activity of PKC, thereby preventing the growth and proliferation of cancer cells.
属性
CAS 编号 |
121287-72-7 |
|---|---|
产品名称 |
N-(2-Aminophenyl)-2-bromobenzamide |
分子式 |
C13H11BrN2O |
分子量 |
291.14 g/mol |
IUPAC 名称 |
N-(2-aminophenyl)-2-bromobenzamide |
InChI |
InChI=1S/C13H11BrN2O/c14-10-6-2-1-5-9(10)13(17)16-12-8-4-3-7-11(12)15/h1-8H,15H2,(H,16,17) |
InChI 键 |
PSGKDIKHDMPNNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



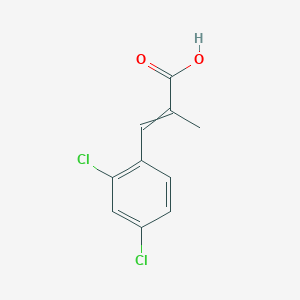
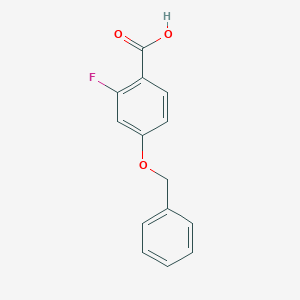
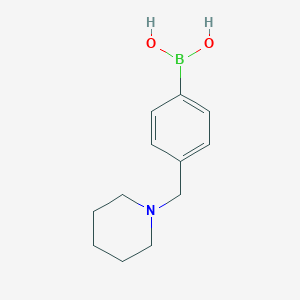
![[2-(4-Methoxyphenyl)phenyl]methanamine](/img/structure/B176247.png)
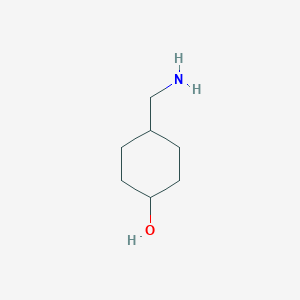
![[(1-Cyclohexylpiperidin-4-yl)methyl]amine](/img/structure/B176255.png)
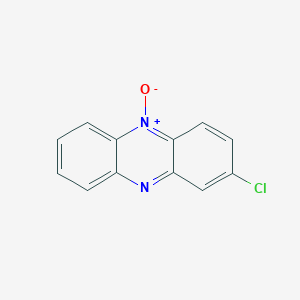
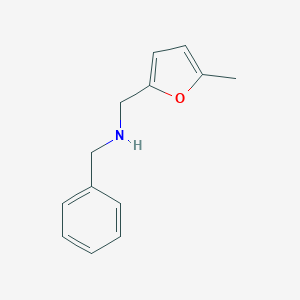
![1-(4-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B176263.png)
